7-Methoxyquinazolin-4-amine
Overview
Description
7-Methoxyquinazolin-4-amine is a compound that has been studied for its potential as an anticancer agent. It is a derivative of the quinazoline family, which is known for its various biological activities. The compound has been identified as a potent apoptosis inducer, which is a desirable trait for cancer therapeutics. It has shown efficacy in human MX-1 breast and other mouse xenograft cancer models, indicating its potential for further development as a clinical candidate for cancer treatment .
Synthesis Analysis
The synthesis of 7-Methoxyquinazolin-4-amine derivatives has been approached through various methods. One such derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was synthesized as part of a structure-activity relationship (SAR) study, which involved the replacement of functional groups in the lead compound to optimize anticancer activity . Another derivative, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was synthesized from methyl 4-hydroxy-3-methoxybenzoate through a five-step process including substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . Additionally, a series of 7-(3-(substituted-phenoxy) propoxy) quinazoline derivatives were synthesized with varying yields, demonstrating the versatility of the quinazoline scaffold for chemical modifications .
Molecular Structure Analysis
The molecular structure of 7-Methoxyquinazolin-4-amine derivatives has been confirmed using various spectroscopic techniques. For instance, the structure of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was confirmed by 1H NMR and MS spectrum . Similarly, the structures of the 7-(3-(substituted-phenoxy) propoxy) quinazoline derivatives were characterized by IR, 1H NMR, 13C NMR, MS, and elemental analysis . These studies highlight the importance of structural confirmation in the development of new compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Methoxyquinazolin-4-amine derivatives are crucial for understanding the compound's reactivity and potential for further modification. The synthesis processes described in the papers involve reactions such as substitution, nitration, reduction, cyclization, and chlorination, which are common in the synthesis of heterocyclic compounds . These reactions are important for introducing various functional groups that can enhance the biological activity of the compound.
Physical and Chemical Properties Analysis
While the provided papers do not explicitly detail the physical and chemical properties of 7-Methoxyquinazolin-4-amine, such properties can be inferred from the molecular structure and synthesis methods. The presence of a methoxy group suggests increased lipophilicity, which can influence the compound's ability to penetrate biological membranes, such as the blood-brain barrier, as observed with N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine . The synthesis methods indicate that the compound can be modified to enhance its physical and chemical properties, which is essential for optimizing its pharmacological profile.
Scientific Research Applications
Application 1: Antitumor Activity Evaluation of Quinazoline Derivatives
- Summary of the Application : A series of novel 4,6,7-trisubstituted quinazoline derivatives were designed, synthesized, and evaluated for their antitumor activity against four human cancer cells (PC-3, MGC-803, A549, and Eca-109) using MTT assay .
- Results or Outcomes : Among the compounds tested, compound 11k showed the most potent cytotoxicity against PC-3 cells (IC 50 = 5.59 ± 0.78 μM). Compound 11k also significantly inhibited the colony formation and migration of PC-3 cells. Meanwhile, compound 11k induced cell cycle arrest at S-phase and cell apoptosis, as well as increased accumulation of intracellular reactive oxygen species .
Application 2: Antiproliferative Activities of Quinazoline Derivatives
- Summary of the Application : A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549, and H1975) .
- Results or Outcomes : Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro. Further mechanism studies revealed that compound 22s could obviously inhibit the colony formation and migration of MGC-803 cells. At the same time, compound 22s could induce apoptosis of MGC-803 cells and induced cell cycle arrest at G1-phase .
Application 3: Synthesis of Quinazolin-4(1H)-ones
- Summary of the Application : Quinazolinones have broad applications in the biological, pharmaceutical and material fields. A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones is proposed .
- Methods of Application or Experimental Procedures : The synthetic route involves a copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines .
- Results or Outcomes : This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .
Application 4: EGFR Tyrosine Kinase Inhibitors for Treatment of Non-Small Cell Lung Cancer
- Summary of the Application : Anilino quinazoline based EGFR tyrosine kinase inhibitors have revolutionized the treatment of non-small cell lung cancer (NSCLC). Two such inhibitors, F-MPG and OH-MPG, have been developed and demonstrated to be powerful non-invasive imaging tools for differentiating EGFR mutation status and stratifying NSCLC patients for EGFR-TKI treatment .
- Methods of Application or Experimental Procedures : The treatment efficacy of F-MPG or OH-MPG was monitored by 18F-FDG-PET, indicating that tumor uptake in treated groups was significantly decreased .
- Results or Outcomes : Both F-MPG and OH-MPG displayed high therapeutic effect to NSCLC cells. More importantly, compared with a standard EGFR-TKI, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035), F-MPG and OH-MPG showed stronger tumor inhibition in preclinical models .
Application 5: Production and Application of Menaquinone-7
- Summary of the Application : Menaquinone-7, a highly valuable member of the vitamin K series, has significant effects on preventing osteoporosis and cardiovascular disease besides its positive effects on blood coagulation .
- Methods of Application or Experimental Procedures : The production of menaquinone-7 involves upstream and downstream processing developments, including solid versus liquid fermentations, static versus agitated fermentations and online versus post-production recovery .
- Results or Outcomes : The production and application of menaquinone-7 provides a new perspective in the biological, pharmaceutical and material fields .
Application 6: Biological Applications of Quinazolinone Analogues
- Summary of the Application : Quinazolinone derivatives have shown various biological activities, including anti-inflammatory activities and inhibition of HIV .
- Results or Outcomes : The results of these studies suggest that quinazolinone derivatives could be potential therapeutic agents for various diseases .
properties
IUPAC Name |
7-methoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTQENVXDQCIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604328 | |
Record name | 7-Methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinazolin-4-amine | |
CAS RN |
21560-97-4 | |
Record name | 7-Methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxyquinazolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.